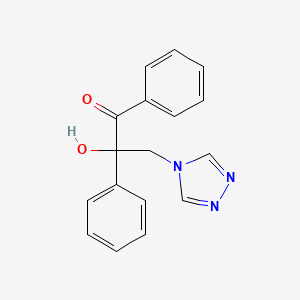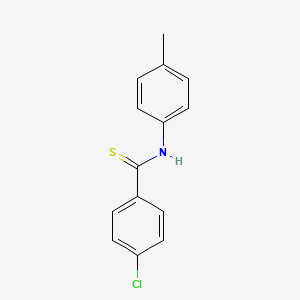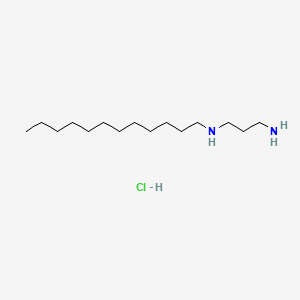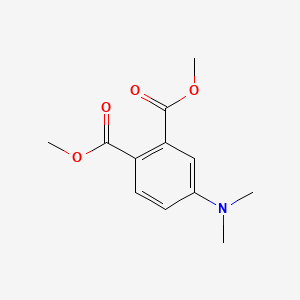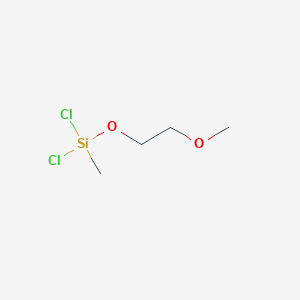
Dichloro(2-methoxyethoxy)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-methoxyethoxy)methylsilane is a chemical compound with the molecular formula C4H10Cl2O2Si. It is a member of the organosilicon family, which is known for its versatility in various chemical reactions and applications. This compound is often used as an intermediate in the synthesis of other organosilicon compounds and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(2-methoxyethoxy)methylsilane can be synthesized through the reaction of 2-methoxyethanol with methyltrichlorosilane. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The general reaction scheme is as follows:
CH3SiCl3+CH3OCH2CH2OH→CH3SiCl2OCH2CH2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2-methoxyethoxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon derivatives.
Hydrolysis: The compound can react with water to produce silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and control the reaction environment.
Major Products Formed
Organosilicon Derivatives: Substitution reactions yield various organosilicon compounds with different functional groups.
Silanols: Hydrolysis of this compound produces silanols, which are important intermediates in silicone chemistry.
Siloxanes: Condensation reactions lead to the formation of siloxane bonds, which are the backbone of silicone polymers.
Scientific Research Applications
Dichloro(2-methoxyethoxy)methylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems and biomedical devices.
Industry: this compound is utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dichloro(2-methoxyethoxy)methylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(2-chloroethyl)methylsilane
- Dichloro(2-methoxyethyl)methylsilane
- Dichloro(2-ethoxyethyl)methylsilane
Uniqueness
Dichloro(2-methoxyethoxy)methylsilane is unique due to its specific functional groups, which provide distinct reactivity and properties compared to other similar compounds. The presence of the 2-methoxyethoxy group allows for specific interactions and applications that are not possible with other organosilicon compounds.
Properties
CAS No. |
49541-26-6 |
|---|---|
Molecular Formula |
C4H10Cl2O2Si |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
dichloro-(2-methoxyethoxy)-methylsilane |
InChI |
InChI=1S/C4H10Cl2O2Si/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 |
InChI Key |
BQLVWJZTJYIEPI-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



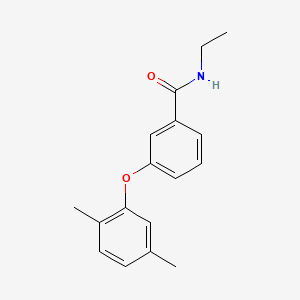
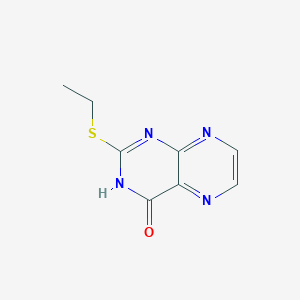
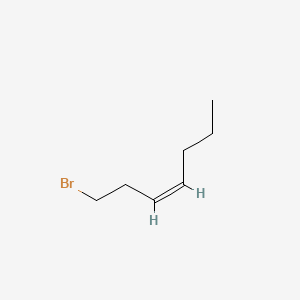
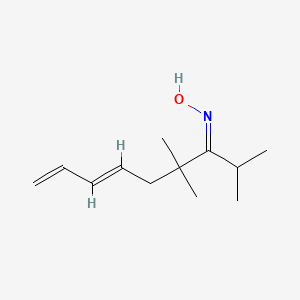

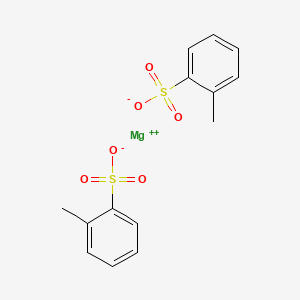
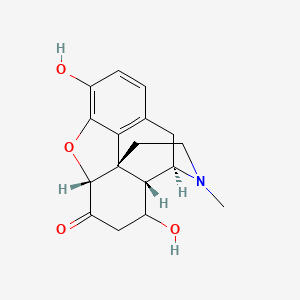
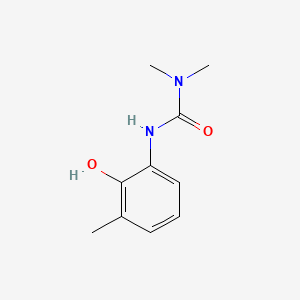
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
